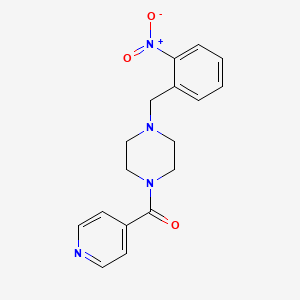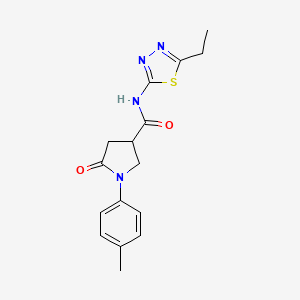
1-isonicotinoyl-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” is a chemical compound that is a derivative of piperazine . Piperazine and its derivatives are known for their biological activity and are widely used as components of medicines and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives containing piperazine structures were designed and synthesized . The synthesis procedures involved nucleophilic substitution using N-Boc-piperazine and 2-nitrobenzyl bromide in the presence of DMF solution with potassium carbonate at 60°C .Molecular Structure Analysis
While the exact molecular structure of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” is not directly available, related compounds such as BNBPP have been studied. BNBPP has a molecular formula of C18H20N4O4, a molecular weight of 356, and a monoclinic system with space group P21/c .Wissenschaftliche Forschungsanwendungen
Anticancer Activity: Aurora-A Kinase Inhibition
“1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” derivatives have been studied for their potential as Aurora-A kinase inhibitors , which play a crucial role in the regulation of mitosis. These compounds are designed to target the Aurora kinase family, which is a prominent anticancer target. The inhibition of Aurora-A kinase is significant because it’s associated with the development of human cancers. Derivatives of this compound have shown potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .
Herbicidal Applications
Derivatives of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” have been synthesized and evaluated for their herbicidal activity. These compounds have shown effectiveness against various plant species pre-emergence, indicating their potential use in agriculture as herbicides. The herbicidal activity varies depending on the substituents on the phenyl ring, providing a pathway for designing targeted herbicides .
Anti-tubercular Agents
The structural framework of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” has been utilized in the design and synthesis of compounds with anti-tubercular properties. These compounds have been evaluated against Mycobacterium tuberculosis and have shown significant inhibitory concentrations, indicating their potential as first-line drugs in TB therapy .
Insecticidal and Repellent Properties
Piperazine derivatives, including those related to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine,” have been reported to exhibit insecticidal and repellent activities. These compounds can paralyze worms and prevent their attachment to the intestinal walls, which is beneficial for safeguarding the host’s health. This suggests potential applications in the development of new insecticides and repellents .
Pharmaceutical Innovation
Research into “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” derivatives is part of a broader effort to develop new therapeutic agents with better efficacy and fewer adverse effects. These compounds are designed to inhibit specific proteins or pathways abnormally expressed in cancer cells, representing a rational approach to pharmaceutical innovation .
Chemical Synthesis and Drug Design
The compound “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” serves as a key intermediate in the synthesis of various pharmacologically active derivatives. Its structure allows for the introduction of various substituents, enabling the design of molecules with desired biological activities for potential drug development .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that derivatives of isoniazid, a compound structurally similar to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine”, have been evaluated for their diverse biological activities . Another structurally similar compound, “2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one”, has been studied as an inhibitor of Aurora-A kinase , a protein associated with the Aurora kinase family, which is considered a striking anticancer target .
Mode of Action
For instance, the Aurora-A kinase inhibitors interact with the kinase to prevent cell division, a common strategy in the development of anti-cancer drugs .
Biochemical Pathways
Based on the information about related compounds, it can be inferred that the compound may affect pathways related to cell division and growth, particularly in the context of cancer treatment .
Result of Action
Based on the information about related compounds, it can be inferred that the compound may have potential anti-cancer effects by inhibiting cell division and growth .
Eigenschaften
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-5-7-18-8-6-14)20-11-9-19(10-12-20)13-15-3-1-2-4-16(15)21(23)24/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFHWTWLCUWONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)


![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
